SD-2590 hydrochloride

Description

Properties

IUPAC Name |

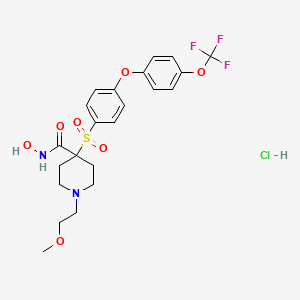

N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2O7S.ClH/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25;/h2-9,29H,10-15H2,1H3,(H,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJOIVGDTLHVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF3N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unable to Retrieve Information on SD-2590 Hydrochloride

Comprehensive searches for "SD-2590 hydrochloride" have yielded no publicly available information regarding its mechanism of action, preclinical studies, or clinical trials. The search results did not contain any relevant scientific literature, patents, or clinical trial registrations for a compound with this designation.

The provided search results were for unrelated clinical trials, specifically:

-

A study on an interferon-free treatment for Hepatitis C (NCT02625909).[1]

-

A study of a CHK1 inhibitor, BBI-355, for tumors with oncogene amplifications (NCT05827614).[2]

-

An observational study on organoid-chips for chemotherapy sensitivity in prostate cancer.[3]

-

A study of Zilucoplan for COVID-19 related respiratory failure (NCT04382755).[4]

Without any foundational data on the compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of its mechanism of action. Further investigation would require a valid compound name or alternative identifier.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Observation of Clinical Consistency of Organoid-chips Drug Sensitivity in Chemotherapy for PCa With Visceral Metastasis | Clinical Research Trial Listing [centerwatch.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

what is the chemical structure of SD-2590